3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline
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Overview
Description
3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline is an organic compound that features a thiazole ring substituted with a bromophenyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the bromophenyl group and the aniline moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the thiazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl moiety.
Scientific Research Applications
3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the thiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A simpler compound with a bromine atom on the aniline ring.
5-Methylthiazole: A thiazole derivative with a methyl group at the 5-position.
4-Bromophenylthiazole: A compound with a bromophenyl group attached to a thiazole ring.
Uniqueness
3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline is unique due to the combination of the bromophenyl group, the thiazole ring, and the aniline moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13BrN2S |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C16H13BrN2S/c1-10-15(11-5-7-13(17)8-6-11)19-16(20-10)12-3-2-4-14(18)9-12/h2-9H,18H2,1H3 |
InChI Key |
NHOZSHDWECRORW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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